molecular formula C21H23NO4 B150074 6,7-デヒドログラウシン CAS No. 22212-26-6

6,7-デヒドログラウシン

カタログ番号: B150074
CAS番号: 22212-26-6
分子量: 353.4 g/mol
InChIキー: RZUHGAKUNBFQJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydroglaucine is a compound with the CAS Number: 22212-26-6 and a Molecular Weight of 353.42 . It is also known as 1,2,9,10-tetramethoxy-6-methyl-5,6-dihydro-4H-dibenzo [de,g]quinoline .


Synthesis Analysis

The synthesis of Dehydroglaucine involves the dehydrogenation of glaucine by mercury acetate . The process utilizes the tendency of cyclic tertiary amines to dehydrogenate and form a C=C double bond in the a,b-position to the N atom . Investigations showed that mercury acetate in the presence of NaBH4 dehydrogenates glaucine regioselectively to form 6,7-dehydroglaucine .


Molecular Structure Analysis

The structure of Dehydroglaucine was confirmed by IR, PMR, and 13C NMR spectra and an x-ray structure analysis . The bond lengths and angles are close to the usual values except for the C6=C7 double bond at 1.355 Å .


Chemical Reactions Analysis

Unfortunately, I could not find specific information on the chemical reactions involving Dehydroglaucine .


Physical and Chemical Properties Analysis

Dehydroglaucine has a molecular formula of C21H23NO4 and a molecular weight of 353.41 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

科学的研究の応用

    抗うつ作用

    化学合成と構造

    アルカロイド誘導体

要約すると、6,7-デヒドログラウシンは、神経薬理学から潜在的な抗うつ剤の用途まで、さまざまな分野で有望です。研究者はその多面的特性を解明し続けており、その治療の可能性を最大限に引き出すためにさらなる研究が必要です . 特定の側面の詳細な情報が必要な場合は、お気軽にお問い合わせください。

将来の方向性

While specific future directions for Dehydroglaucine are not mentioned in the available literature, there is a general trend towards the development of new materials and the establishment of structure–function relationships in the field of biomaterials .

特性

IUPAC Name

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUHGAKUNBFQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176762
Record name 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22212-26-6
Record name Didehydroglaucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroglaucine
Reactant of Route 2
Dehydroglaucine
Reactant of Route 3
Reactant of Route 3
Dehydroglaucine
Reactant of Route 4
Reactant of Route 4
Dehydroglaucine
Reactant of Route 5
Dehydroglaucine
Reactant of Route 6
Dehydroglaucine
Customer
Q & A

Q1: What is dehydroglaucine and where is it found?

A1: Dehydroglaucine is an aporphine alkaloid found in several plant species. It has been isolated from plants belonging to the Papaveraceae family, such as Glaucium flavum [], Corydalis yanhusuo [], and Glaucium aleppicum [], as well as from the heartwood of the Liriodendron tulipifera tree [].

Q2: What are the pharmacological effects of dehydroglaucine and its analogs?

A2: Dehydroglaucine and its structurally related analogs have been studied for various pharmacological activities. Research suggests they may possess hypotensive effects [], antiplatelet aggregation properties [], antimicrobial activity [], and potential as acetylcholinesterase inhibitors []. Some analogs exhibit inhibitory effects on mouse splenocyte activity, impacting both lipopolysaccharide (LPS)-induced and concanavalin A (Con A)-induced proliferation [].

Q3: How does the structure of dehydroglaucine compare to glaucine, and how do these structural differences affect their activity?

A3: Dehydroglaucine is a dehydrogenated analog of glaucine, meaning it possesses a double bond where glaucine has a single bond. This structural modification leads to quantitative and qualitative changes in pharmacological activity. For example, dehydroglaucine demonstrates a more gradual and pronounced hypotensive effect compared to the sharp, initial drop caused by glaucine []. Additionally, while glaucine shows antitussive activity, 7-methyl dehydroglaucine is the only analog found to share this property [].

Q4: Can you elaborate on the hypotensive effects of dehydroglaucine and its interaction with neurotransmitters?

A4: Dehydroglaucine and its analogs induce a slow-onset, prolonged decrease in blood pressure []. Interestingly, unlike glaucine, they don't significantly impact respiration or cardiac activity in experimental animals []. Dehydroglaucine has been shown to modulate the effects of neurotransmitters like noradrenaline and nicotine. While glaucine generally suppresses their pressor effects, the impact of dehydroglaucine is dose-dependent, ranging from moderate suppression to complete inhibition [].

Q5: What is known about the antiplatelet aggregation activity of dehydroglaucine?

A5: Dehydroglaucine, along with other oxoaporphine and 6a,7-dehydroaporphine alkaloids isolated from Annona purpurea, exhibited significant antiplatelet aggregation activity []. This suggests a potential therapeutic application for dehydroglaucine in cardiovascular diseases.

Q6: How does dehydroglaucine exert its antimicrobial effects?

A6: Dehydroglaucine, isolated from the heartwood of Liriodendron tulipifera, displayed antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger []. The specific mechanism of action against these microorganisms remains to be fully elucidated.

Q7: What is the significance of dehydroglaucine being identified as an acetylcholinesterase inhibitor?

A7: The identification of dehydroglaucine as an acetylcholinesterase inhibitor from Corydalis yanhusuo [] highlights its potential therapeutic value for neurodegenerative diseases like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic target.

Q8: What are the implications of the diverse alkaloid profiles found in different populations of Glaucium flavum?

A8: The variation in isoquinoline alkaloid profiles observed in geographically distinct populations of Glaucium flavum [] highlights the potential influence of environmental factors on alkaloid biosynthesis. This variability could impact the pharmacological properties of extracts derived from different populations.

Q9: What analytical techniques have been employed to identify and characterize dehydroglaucine in plant extracts?

A9: Various analytical techniques have been utilized to identify and characterize dehydroglaucine in plant extracts. These include gas chromatography-mass spectrometry (GC-MS) [], ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) [], and ultra-high performance liquid chromatography-photodiode array-high resolution tandem mass spectrometry (UPLC-PDA-HRMS-MS/MS) [].

Q10: What is the significance of using zeolite-based solid-phase extraction for analyzing dehydroglaucine?

A10: The implementation of a zeolite-based solid-phase extraction method coupled with UPLC-Q-TOF-MS enabled the rapid and efficient extraction and analysis of dehydroglaucine and other acetylcholinesterase inhibitors from Corydalis yanhusuo []. This method provides a valuable tool for identifying bioactive compounds from complex plant matrices.

Q11: Have there been any studies investigating the structure-activity relationship of dehydroglaucine and its analogs?

A11: Yes, research has explored the structure-activity relationship of dehydroglaucine analogs. Modifications to the glaucine structure, such as dehydrogenation and N-oxidation, have been shown to significantly influence toxicity, central nervous system inhibition, antitussive activity, and spasmolytic action []. These findings highlight the importance of structural modifications in fine-tuning the pharmacological profiles of these alkaloids.

Q12: What is the significance of identifying new alkaloids like yuanhunine from Corydalis turtschaninovii?

A12: The discovery of new alkaloids, like yuanhunine from Corydalis turtschaninovii [], expands the chemical diversity of natural products and opens avenues for exploring novel pharmacological activities. This highlights the ongoing potential of natural product research in drug discovery.

Q13: What are the potential benefits of studying the quinone reductase inducing activities of alkaloids like dehydroglaucine?

A13: Investigating the quinone reductase inducing activities of alkaloids like dehydroglaucine from Corydalis Rhizoma [] is crucial for understanding their potential chemopreventive properties. Quinone reductase is a key enzyme involved in detoxification and its induction is associated with a reduced risk of cancer development.

Q14: What are the implications of isolating saulatine from Corydalis yanhusuo for the first time?

A14: The isolation of saulatine, an isoquinobenzazepine alkaloid, from Corydalis yanhusuo for the first time [] broadens our understanding of the phytochemical diversity within this species. This finding further emphasizes the potential of this plant as a source of bioactive compounds.

Q15: What is the significance of characterizing the chemical constituents of Dactylicapnos scandens?

A15: The characterization of eleven alkaloids, including dehydroglaucine, from Dactylicapnos scandens [] contributes to the chemotaxonomic knowledge of this plant species. Additionally, it provides a basis for further research into the potential pharmacological activities of these isolated compounds.

Q16: What are the implications of identifying dehydroglaucine in Glaucium aleppicum for the first time?

A16: The identification of dehydroglaucine in Glaucium aleppicum for the first time, along with other alkaloids [], expands the known chemical profile of this species. This finding contributes to a better understanding of the chemotaxonomic relationships within the genus Glaucium.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。